Mideplanin

Descripción

Propiedades

Número CAS |

113653-74-0 |

|---|---|

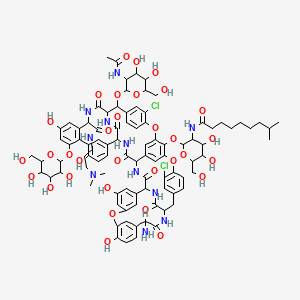

Fórmula molecular |

C93H109Cl2N11O32 |

Peso molecular |

1963.8 g/mol |

Nombre IUPAC |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |

InChI |

InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |

Clave InChI |

KVZUWEFUEGGULL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Mideplanin (MDL 62,873): Mechanism of Action in Bacterial Cell Wall Synthesis

Technical Monograph

Executive Summary

Mideplanin (MDL 62,873) is a semi-synthetic lipoglycopeptide antibiotic derived from the natural product A-40926 (specifically the A2-2 factor), which is structurally related to teicoplanin. It represents a critical evolution in glycopeptide pharmacology, designed to overcome the pharmacokinetic and potency limitations of first-generation agents like vancomycin.

Its primary mechanism of action is the inhibition of bacterial cell wall peptidoglycan synthesis.[1] Unlike beta-lactams that target penicillin-binding proteins (PBPs), Mideplanin targets the substrate itself—Lipid II —sequestering it via high-affinity binding to the D-Ala-D-Ala terminus. This interaction sterically occludes the substrate from transglycosylases (TG) and transpeptidases (TP), effectively halting cell wall polymerization and cross-linking.

This guide details the molecular architecture of this interaction, the specific advantages conferred by its lipophilic side chain, and the experimental protocols required to validate its mechanism.

Molecular Architecture & Pharmacodynamics

Structural Basis of Action

Mideplanin retains the core heptapeptide skeleton characteristic of glycopeptides but features a critical modification: the conversion of the carboxyl group on the glucuronic acid moiety of A-40926 into an amide. This modification, combined with its natural fatty acid side chain, classifies it as a lipoglycopeptide .

-

The "Glyco" Core: Provides the hydrogen-bonding network (5 H-bonds) necessary to recognize the D-Ala-D-Ala dipeptide.

-

The "Lipo" Tail: The hydrophobic acyl chain anchors the molecule into the bacterial cell membrane. This "membrane anchoring" effect increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, significantly enhancing potency compared to vancomycin, which relies solely on diffusion.

The Mechanism: Lipid II Sequestration

The bactericidal activity of Mideplanin is a direct consequence of its binding to Lipid II (undecaprenyl-pyrophosphate-MurNAc-(pentapeptide)-GlcNAc).

-

Recognition: Mideplanin binds to the C-terminal D-Alanyl-D-Alanine residues of the Lipid II stem peptide as it emerges on the extracellular face of the cytoplasmic membrane.

-

Complex Formation: The drug forms a stoichiometric 1:1 complex (potentially stabilized by dimerization) with the precursor.

-

Steric Blockade:

-

Inhibition of Transglycosylation: The bulky glycopeptide complex prevents the glycosyltransferase domain of Class A PBPs (or monofunctional transglycosylases) from accessing the disaccharide unit. This halts the elongation of the glycan chain.

-

Inhibition of Transpeptidation: By capping the D-Ala-D-Ala terminus, Mideplanin prevents the transpeptidase enzymes from forming the critical peptide cross-links that give the cell wall its rigidity.

-

Pathway Visualization

The following diagram illustrates the precise intervention point of Mideplanin within the peptidoglycan biosynthesis pathway.

Figure 1: Mideplanin intercepts peptidoglycan synthesis by sequestering Lipid II on the extracellular membrane face, preventing downstream polymerization and cross-linking.

Comparative Pharmacology

Mideplanin exhibits distinct advantages over earlier glycopeptides, primarily driven by its lipophilic nature.

| Feature | Vancomycin | Teicoplanin | Mideplanin (MDL 62,873) |

| Class | Glycopeptide | Lipoglycopeptide | Lipoglycopeptide (Semi-synthetic) |

| Target | D-Ala-D-Ala (Lipid II) | D-Ala-D-Ala (Lipid II) | D-Ala-D-Ala (Lipid II) |

| Membrane Anchoring | No (Diffusion dependent) | Yes (Fatty acid tail) | Yes (Enhanced lipophilicity) |

| Bactericidal Speed | Slow (Time-dependent) | Moderate | Enhanced (vs. Staphylococci) |

| Activity vs. CoNS | Moderate | Variable | Superior (vs. S. haemolyticus) |

| VRE Activity | Inactive (VanA/B) | Active (VanB), Inactive (VanA) | Generally Inactive (VanA)* |

*Note: While Mideplanin binds D-Ala-D-Ala, the D-Ala-D-Lac modification in VanA-type VRE reduces binding affinity significantly, conferring resistance similar to teicoplanin.

Experimental Validation Protocols

To rigorously validate Mideplanin’s mechanism of action, researchers should employ a "Self-Validating System" approach. The following protocols confirm target engagement and specific pathway inhibition.

Protocol A: Macromolecular Synthesis Inhibition Assay

Objective: Confirm that Mideplanin specifically inhibits cell wall synthesis without immediately affecting protein, RNA, or DNA synthesis.

-

Culture Preparation: Grow Staphylococcus aureus (ATCC 29213) to early exponential phase (

) in defined minimal media. -

Radioisotope Labeling: Split culture into four aliquots. Add radiolabeled precursors:

- -N-acetylglucosamine (Cell Wall)

- -Leucine (Protein)

- -Uridine (RNA)

- -Thymidine (DNA)

-

Treatment: Add Mideplanin at

MIC. Include Vancomycin (positive control) and Chloramphenicol (negative control for cell wall). -

Sampling: Collect samples at 0, 10, 20, 40, and 60 minutes. Precipitate macromolecules with 5% Trichloroacetic acid (TCA).

-

Analysis: Measure radioactivity (CPM) via liquid scintillation counting.

-

Validation Criteria: A sharp decrease in GlcNAc incorporation must be observed within 10-20 minutes, while other macromolecules continue synthesis initially.

Protocol B: Cytoplasmic Precursor Accumulation (UDP-MurNAc-Pentapeptide)

Objective: Demonstrate blockade of the transglycosylation step. Inhibition of late-stage steps causes a backlog of the soluble cytoplasmic precursor "Park Nucleotide."

-

Induction: Incubate S. aureus with Chloramphenicol (

) for 15 min to halt protein synthesis (prevents autolysin production). -

Challenge: Add Mideplanin at

MIC and incubate for 60 minutes. -

Extraction: Harvest cells, wash with saline, and extract intracellular pool using boiling water or 5% TCA for 30 min.

-

Detection (HPLC/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: 50 mM Ammonium Formate (pH 4.0).

-

Target Mass: Look for the peak corresponding to UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala (approx. MW 1149 Da).

-

-

Validation Criteria: A significant accumulation of UDP-MurNAc-pentapeptide compared to untreated control confirms inhibition of the membrane-associated steps (Lipid I/II cycle).

Experimental Workflow Diagram

The following DOT diagram outlines the logic flow for validating the MOA.

Figure 2: Experimental logic flow for confirming Mideplanin's mechanism of action.

References

-

Goldstein, B. P., et al. (1994). "Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy.

-

Malabarba, A., & Ciabatti, R. (2001). "Glycopeptide derivatives."[1][2][3] Current Medicinal Chemistry.

-

Schneider, T., & Sahl, H. G. (2010). "An oldie but a goodie - cell wall biosynthesis as antibiotic target pathway." International Journal of Medical Microbiology.

-

Berti, A., et al. (2004).[4] "Structure-activity relationships in the lipoglycopeptide antibiotic dalbavancin." Antimicrobial Agents and Chemotherapy. (Provides structural context for A-40926 derivatives).

-

Reynolds, P. E. (1989). "Structure, biochemistry and mechanism of action of glycopeptide antibiotics." European Journal of Clinical Microbiology & Infectious Diseases.

Sources

- 1. Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of alkyl derivatives of the glycopeptide antibiotic A40926 and their amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. library.wur.nl [library.wur.nl]

Chemical structure analysis of Mideplanin vs Teicoplanin

An In-depth Technical Guide to the Chemical Structure Analysis of Mideplanin vs. Teicoplanin

Introduction: A Tale of Two Glycopeptides

In the ongoing battle against multidrug-resistant Gram-positive pathogens, glycopeptide antibiotics remain a critical line of defense. Among these complex natural and semi-synthetic products, Teicoplanin and its derivative, Mideplanin, represent fascinating subjects for chemical and pharmacological study. Teicoplanin, a fermentation product of Actinoplanes teichomyceticus, is a clinically vital antibiotic used for severe infections caused by bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Mideplanin, a semi-synthetic amide derivative of the teicoplanin family, emerged from the quest for improved therapeutic properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the chemical structures of Mideplanin and Teicoplanin. We will dissect their core scaffolds, glycosylation patterns, and unique chemical modifications. By understanding these structural nuances, we can better appreciate the rationale behind their synthesis, their mechanisms of action, and the structure-activity relationships (SAR) that govern their antibacterial efficacy.

The Architectural Blueprint of Teicoplanin

Teicoplanin is not a single molecular entity but rather a complex of closely related components. This family of molecules shares a common structural foundation: a heptapeptide aglycone core. This core is a rigid, cross-linked structure built from aromatic amino acids. The complexity of Teicoplanin arises from variations in its glycosylation and, most notably, the nature of a lipophilic acyl side chain.

-

The Aglycone Core : The central scaffold is a heptapeptide, which provides the characteristic binding pocket for the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, the primary target of glycopeptide antibiotics.

-

Glycosylation : All major Teicoplanin components are adorned with three sugar moieties: α-D-mannose, N-acetyl-β-D-glucosamine, and an N-acyl-β-D-glucosamine. It is the third sugar, the N-acyl-β-D-glucosamine, that is the primary source of variation within the Teicoplanin complex.

-

The A2 Complex : The most abundant and clinically relevant components are the five A2 subtypes (A2-1 through A2-5). These subtypes are distinguished solely by the structure of the fatty acid chain attached to the third glucosamine. These chains are typically C10 or C11 fatty acids with varying branching patterns. This lipophilic tail is crucial for its mechanism, as it is thought to anchor the molecule to the bacterial cell membrane, thereby increasing its effective concentration at the site of action.

Mideplanin: A Semi-Synthetic Refinement

Mideplanin is a specific, semi-synthetic derivative designed to optimize the properties of its natural predecessors. It is based on the Ristomycin A aglycone, which is structurally related to the Teicoplanin core. Unlike the Teicoplanin complex, Mideplanin is a single, well-defined chemical entity.

-

Core and Glycosylation : Mideplanin possesses a similar chlorinated, cross-linked heptapeptide core. Its glycosylation pattern consists of three sugar units: an α-D-mannopyranosyl group, an N-acetyl-β-D-glucopyranosyl group, and a β-D-glucopyranosyl group bearing an 8-methylnonanamido (a C10 fatty acid) side chain.

-

The Defining Modification : The key feature that distinguishes Mideplanin is the synthetic modification at the C-terminus of the peptide backbone. The terminal carboxyl group is converted into a carboxamide through condensation with N,N-dimethylaminopropylamine. This introduces a basic, positively charged group at the terminus of the molecule. This modification is a deliberate design choice intended to alter the molecule's physicochemical properties, such as solubility and charge, which can significantly impact its antibacterial activity.

Comparative Structural Analysis: A Head-to-Head Look

The fundamental differences and similarities between Teicoplanin (represented by its major A2 components) and Mideplanin are best summarized in a direct comparison.

| Feature | Teicoplanin (A2 Complex) | Mideplanin |

| Nature | Natural product; a mixture of five major and four minor components. | Semi-synthetic derivative; a single compound. |

| Aglycone Core | Teicoplanin A3-1 core; a chlorinated heptapeptide. | Ristomycin A aglycone; a structurally related chlorinated heptapeptide. |

| Glycosylation | Three sugar moieties: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine. | Three sugar moieties: α-D-mannopyranosyl, 2-acetamido-2-deoxy-β-D-glucopyranosyl, and a 2-deoxy-2-(8-methylnonanamido)-β-D-glucopyranosyl. |

| Lipid Tail | A variable C10-C11 fatty acid chain on the third sugar. | A specific 8-methylnonanamide (C10) chain on the third sugar. |

| Key Modification | Natural carboxyl terminus on the peptide backbone. | C-terminal carboxyl group is modified to an N-(3-(dimethylamino)propyl)carboxamide. |

| Molecular Formula | Variable (e.g., C88H97Cl2N9O33 for A2-2). | C93H109Cl2N11O32. |

| Molecular Weight | ~1879 - 1893 g/mol for the A2 complex. | 1963.82 g/mol . |

Structure-Activity Relationship (SAR): From Form to Function

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. For Mideplanin and Teicoplanin, their structural variations directly translate to differences in their antibacterial profiles.

The primary mechanism for both antibiotics is the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically blocking the transglycosylation and transpeptidation steps necessary for building the cell wall.

-

The Role of Lipophilicity : The fatty acid side chain present in both molecules is critical. It enhances their antibacterial potency by promoting anchoring to the bacterial cytoplasmic membrane, which increases the local drug concentration near the target site.

-

The Impact of the Amide Modification : The introduction of the basic dimethylaminopropyl amide group in Mideplanin is a key SAR feature. Previous studies on Teicoplanin derivatives have shown that introducing positively charged groups can enhance in vitro activity against Gram-positive organisms, including coagulase-negative staphylococci. This modification can improve interaction with the negatively charged bacterial cell surface and may even confer some activity against Gram-negative bacteria, a traditional weakness of glycopeptides.

Caption: Logical flow of Structure-Activity Relationships.

Experimental Protocols for Structural Characterization

The elucidation and verification of complex structures like Mideplanin and Teicoplanin rely on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined use is essential for a comprehensive analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Objective : To separate the components of the Teicoplanin complex and to assess the purity of Mideplanin.

-

Methodology :

-

Column : C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm).

-

Mobile Phase : A gradient elution system is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

-

Gradient : Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 280 nm, where the aromatic amino acids of the peptide core absorb.

-

Validation : The method should be validated for linearity, accuracy, and precision using reference standards.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective : To determine the precise molecular weight of each component and to obtain fragmentation data for structural confirmation.

-

Methodology :

-

LC System : Couple the HPLC system described above directly to the mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode is standard for these large, polar molecules.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used.

-

Full Scan (MS1) : Acquire full scan spectra to determine the accurate mass of the parent ions (e.g., [M+H]+, [M+2H]2+). This confirms the molecular formula.

-

Tandem MS (MS2) : Select the parent ions of interest and subject them to collision-induced dissociation (CID). The resulting fragment ions provide information about the peptide sequence, the loss of sugar moieties, and the structure of the acyl chain.

-

Data Analysis : Compare the observed mass and fragmentation patterns with theoretical values derived from the proposed structures.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To obtain detailed 3D structural information, including stereochemistry and atom connectivity.

-

Methodology :

-

Sample Preparation : Dissolve a highly purified sample ( > 5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

1D NMR : Acquire proton (¹H) and carbon (¹³C) spectra to identify the types and number of protons and carbons.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To identify spin-coupled protons (H-C-C-H).

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (through-space interactions), providing key information for determining the 3D conformation.

-

-

Structural Elucidation : Integrate data from all NMR experiments to piece together the complete molecular structure, including the stereochemistry of the amino acids and sugars.

-

Caption: Experimental workflow for glycopeptide analysis.

Conclusion

The comparison between Teicoplanin and Mideplanin provides a clear illustration of the evolution from a complex natural product to a refined, semi-synthetic drug candidate. While both share the same fundamental glycopeptide architecture and mechanism of action, the key differences lie in Mideplanin's nature as a single, defined entity and its strategic C-terminal modification. This basic amide group represents a targeted effort to enhance the molecule's antibacterial properties, a testament to the power of structure-activity relationship studies. The analytical workflows detailed herein are essential tools for any researcher in the field, enabling the precise characterization required to push the boundaries of antibiotic development and combat the ever-growing threat of bacterial resistance.

References

-

MIDEPLANIN - gsrs . (n.d.). Retrieved February 7, 2026, from [Link]

-

Structure of teicoplanin (adapted from the National Institute for Health) . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Teicoplanin - Wikipedia . (n.d.). Retrieved February 7, 2026, from [Link]

-

Elucidation of Teicoplanin Interactions with Drug Targets Related to COVID-19 . (2022). Molecules, 27(15), 4983. [Link]

- Malabarba, A., Trani, A., Strazzolini, P., Cietto, G., Ferrari, P., Tarzia, G., Pallanza, R., & Berti, M. (1989). **Synthesis and biological properties of N63-carbox

Mideplanin (MDL 62873): Antimicrobial Spectrum Profiling & Technical Guide

The following technical guide details the antimicrobial spectrum profiling of Mideplanin (MDL 62873), structured for researchers and drug development professionals.

Executive Summary

Mideplanin (MDL 62873) is a semi-synthetic, hydrophobic amide derivative of the glycopeptide antibiotic Teicoplanin A2-2 . Engineered to overcome specific limitations of first-generation glycopeptides, Mideplanin exhibits enhanced lipophilicity, resulting in superior tissue distribution and increased potency against certain coagulase-negative staphylococci (CoNS) and anaerobes compared to its parent compound.

This guide provides a rigorous technical analysis of Mideplanin’s spectrum, focusing on its utility against multidrug-resistant Gram-positive pathogens (MRSA, MRSE) and its mechanistic limitations regarding VanA-type vancomycin-resistant enterococci (VRE).

Chemical Identity & Mechanism of Action

Structural Basis of Activity

Mideplanin retains the core heptapeptide skeleton of teicoplanin but features a hydrophobic amide modification. This structural alteration enhances its membrane anchoring capability, a critical factor in its improved bactericidal kinetics against stationary-phase bacteria compared to vancomycin.

Mechanism of Action (MOA)

Like other glycopeptides, Mideplanin inhibits bacterial cell wall synthesis by forming a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II). This binding sterically hinders two key enzymatic reactions:

-

Transglycosylation: Preventing the elongation of the peptidoglycan chain.

-

Transpeptidation: Blocking the cross-linking of peptide chains, leading to cell wall instability and lysis.

Mechanistic Visualization

The following diagram illustrates the interference of Mideplanin in the peptidoglycan biosynthesis pathway.

Figure 1: Mechanism of action showing Mideplanin binding to Lipid II, preventing enzymatic processing and leading to cell lysis.

Antimicrobial Spectrum Analysis

Mideplanin demonstrates a potent Gram-positive spectrum.[1] Its activity profile is distinct from Vancomycin and Teicoplanin, particularly regarding specific resistance phenotypes.[2][3]

Comparative Activity Profile (MIC Summary)

The following table synthesizes MIC data (

| Pathogen Group | Phenotype | Mideplanin (MDL 62873) | Teicoplanin | Vancomycin | Clinical Insight |

| Staphylococci | MSSA | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | Equivalent potency to Teicoplanin. |

| MRSA | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | High activity; often 2-fold more potent than Vancomycin. | |

| MRSE (CoNS) | 0.25 - 1.0 | 2.0 - 8.0 | 1.0 - 4.0 | Superior efficacy vs. Teicoplanin against resistant CoNS. | |

| Enterococci | VSE | 0.25 - 0.5 | 0.25 - 0.5 | 1.0 - 2.0 | Highly active against susceptible strains. |

| VanB | 0.5 - 1.0 | 0.5 - 1.0 | > 64 (R) | Retains activity against VanB strains (similar to Teicoplanin). | |

| VanA | > 32 (R) | > 32 (R) | > 64 (R) | Cross-resistance: Does not overcome D-Ala-D-Lac modification. | |

| Anaerobes | C. difficile | 0.06 - 0.2 | 0.4 - 0.8 | 1.0 - 2.0 | Excellent potency; potential for gut decolonization. |

Critical Resistance Notes

-

VanA Phenotype: Mideplanin, like Teicoplanin, is generally inactive against VanA-type VRE. The D-Ala-D-Lac alteration reduces binding affinity significantly.[4][5] It is not a solution for VanA VRE (unlike Oritavancin).

-

VanB Phenotype: Mideplanin retains activity against VanB strains because the VanB ligase is inducible by Vancomycin but not effectively induced by Teicoplanin or its derivatives.

Experimental Protocols for Profiling

To ensure reproducibility and accuracy (E-E-A-T), the following protocols address the specific physicochemical properties of Mideplanin, specifically its hydrophobicity.

Broth Microdilution (MIC Determination)

Challenge: Hydrophobic glycopeptides can adsorb to polystyrene microtiter plates, artificially elevating MIC values. Solution: Use of a surfactant or specific solvent handling.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Mideplanin powder in 100% DMSO to a concentration of 10 mg/mL. Do not use water for the primary stock due to solubility limits.

-

Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Technical Note: For comparative profiling with lipoglycopeptides (e.g., Dalbavancin), consider validating with 0.002% Polysorbate-80 (P-80) to prevent surface loss, although standard CLSI methods for Teicoplanin often omit this. A side-by-side validation (± P-80) is recommended for new derivatives.

-

-

Inoculum: Prepare a 0.5 McFarland suspension (

CFU/mL) and dilute 1:100 into the assay plate for a final density of -

Incubation: 35 ± 2°C for 16–20 hours (24 hours for Enterococci/Staphylococci to detect heteroresistance).

-

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Time-Kill Kinetics

To determine bactericidal activity (defined as

-

Setup: Inoculate CAMHB containing Mideplanin at 1x, 2x, and 4x MIC. Include a growth control (no drug).

-

Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute in saline and plate on drug-free agar (e.g., Tryptic Soy Agar).

-

Analysis: Plot

CFU/mL vs. Time. Mideplanin typically exhibits slow bactericidal activity (similar to Vancomycin) against Staphylococci.

Spectrum Profiling Workflow

The following diagram outlines the logical flow for a complete spectrum analysis campaign.

Figure 2: Experimental workflow for profiling Mideplanin antimicrobial activity.

References

-

National Center for Biotechnology Information (NCBI). Antimicrobial activity of MDL 62873, a semisynthetic derivative of teicoplanin. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Mideplanin Ligand Entry. Available at: [Link]

-

ResearchGate. Activity of MDL 62,873 against staphylococci and enterococci.[6] Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for protocol adaptation). Available at: [Link]

Sources

- 1. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro activities of three semisynthetic amide derivatives of teicoplanin, MDL 62208, MDL 62211, and MDL 62873 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance: How VanA Strains Get Away With It | Peczuh Research Group [mark-peczuh.scholar.uconn.edu]

- 6. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of amide teicoplanin derivatives

This technical guide details the structure-activity relationships (SAR) of amide teicoplanin derivatives, focusing on C-63 modifications that expand the antibacterial spectrum to include VanB/VanA resistant enterococci (VRE) and select Gram-negative organisms.

Executive Summary

Teicoplanin, a lipoglycopeptide antibiotic, has long served as a bulwark against Gram-positive infections.[1] However, the emergence of vancomycin-resistant enterococci (VRE) and the intrinsic resistance of Gram-negative bacteria have necessitated structural evolution.

This guide focuses on the C-63 amide derivatives of teicoplanin. Unlike the parent molecule, which relies solely on D-Ala-D-Ala sequestration, specific amide derivatives introduce a secondary mechanism of action: membrane perturbation and self-promoted uptake . By modulating the lipophilicity and ionic character of the C-63 side chain, researchers can engineer derivatives that bypass the outer membrane of Gram-negative bacteria and restore potency against VRE strains.

Structural Foundation & Modification Sites

The teicoplanin scaffold consists of a heptapeptide core cross-linked by aromatic ether bonds. The critical site for amide derivatization is the C-63 carboxyl group (located on the seventh amino acid).

-

Parent Molecule Limitations: The native carboxyl group contributes to a net negative charge (pI ~5.0), which repels the molecule from the negatively charged outer membrane (LPS) of Gram-negative bacteria.

-

The Amide Strategy: converting the C-63 carboxyl to a basic amide (e.g., using polyamines) shifts the isoelectric point (pI) to >8.0. This cationic character facilitates interaction with the anionic phosphate groups of Lipid A, triggering the "self-promoted uptake" pathway.

Synthetic Architecture

The synthesis of C-63 amides typically requires activation of the carboxyl group without protecting the multiple hydroxyl groups on the sugar moieties. The DPPA (Diphenylphosphoryl azide) method is the industry standard for this transformation due to its chemoselectivity.

DOT Diagram: Synthetic Workflow

The following diagram illustrates the critical pathway for synthesizing C-63 basic amides from the teicoplanin complex.

Caption: Chemoselective synthesis of C-63 teicoplanin amides via DPPA activation. Note the in-situ generation of the acyl azide to avoid side reactions.

Structure-Activity Relationship (SAR) Analysis

The SAR of amide derivatives is governed by two primary vectors: Ionic Character and Lipophilicity .[2]

Ionic Character: The Gram-Negative Expansion

Converting the C-63 carboxyl to a basic amide drastically alters the permeation kinetics.

-

Mechanism: Polycationic side chains (e.g., spermine, dimethylaminopropyl) displace divalent cations (

, -

Result: This destabilization increases outer membrane permeability, allowing the bulky glycopeptide to reach the periplasmic peptidoglycan.

-

Data Insight: Derivatives with a pI > 8.0 show measurable MICs (2–32

g/mL) against E. coli and P. aeruginosa, whereas the parent teicoplanin is inactive (>1024

Lipophilicity: Anchoring & VRE Potency

For Gram-positive resistance (VRE), steric bulk and lipophilicity are key.

-

Mechanism: Long alkyl or aryl side chains attached via the amide linker insert into the bacterial cell membrane. This "membrane anchoring" increases the local concentration of the antibiotic near the target sites and stabilizes binding to the modified D-Ala-D-Lac precursors found in VanA/VanB strains.

-

Result: Lipophilic amides often restore activity against VRE, lowering MICs from >64

g/mL (parent) to 0.5–4

Comparative SAR Data Table

| Derivative Class | Modification (C-63) | Key Physicochemical Property | Target Spectrum | Primary Mechanism Enhancement |

| Parent Teicoplanin | -COOH (Native) | Anionic (pI ~5.0) | G+ (Susceptible) | D-Ala-D-Ala Binding |

| Basic Amides | -CONH-(CH2)n-NH2 | Cationic (pI > 8.0) | G+ & G- (E. coli) | Outer Membrane Permeabilization |

| Lipophilic Amides | -CONH-Alkyl/Aryl | High LogP | G+ & VRE (VanA) | Membrane Anchoring / Cooperative Binding |

| Glucuronic Amides | -CONH-Sugar | Hydrophilic | G+ (Improved Sol.) | Improved Pharmacokinetics |

Mechanism of Action: The Dual-Target Model

Amide derivatives do not merely bind D-Ala-D-Ala; they act as "molecular drills" (basic amides) or "membrane anchors" (lipophilic amides).

Caption: Dual mechanism of action. Basic amides disrupt LPS to access the periplasm; lipophilic amides anchor to the membrane to overcome low-affinity VRE targets.

Experimental Protocols

Protocol 1: Synthesis of C-63 Dimethylaminopropyl Amide (Representative Basic Derivative)

Objective: To synthesize a cationic amide derivative active against Gram-negatives.

Reagents:

-

Teicoplanin A2 complex (dried)

-

3-Dimethylaminopropylamine (DMPA)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Dry DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.0 g (~1 mmol) of Teicoplanin A2 in 20 mL of dry DMSO under a nitrogen atmosphere.

-

Activation: Cool the solution to 0-5°C. Add 1.2 eq of TEA followed by 1.2 eq of DPPA. Stir for 2 hours at 0-5°C to form the acyl azide intermediate. Note: Temperature control is critical to prevent side reactions with the sugar hydroxyls.

-

Condensation: Add an excess (5 eq) of 3-dimethylaminopropylamine. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Precipitation: Pour the reaction mixture into 200 mL of ethyl acetate/diethyl ether (1:1). The product will precipitate as a white/off-white solid. Filter and wash with ether.

-

Purification: Dissolve the crude solid in a mixture of water/acetonitrile (90:10). Purify via preparative HPLC (C18 column) using a gradient of 10% to 60% acetonitrile in water (0.1% TFA buffer).

-

Validation: Confirm structure via ESI-MS (Expected Mass shift corresponding to amine addition - H2O) and 1H-NMR.

Protocol 2: MIC Determination (Broth Microdilution)

Objective: Verify the expanded spectrum against E. coli and S. aureus (MRSA).

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Dispense 100

L of inoculum into 96-well plates containing serial dilutions of the derivative (Range: 0.125 to 128 -

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Self-Validation Check: Include parent Teicoplanin as a control. It should show high MIC (>128) for E. coli and low MIC (<1) for S. aureus. If Teicoplanin inhibits E. coli, check for contamination or broth formulation errors.

-

References

-

Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Journal of Medicinal Chemistry, 1989.

-

Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines. Journal of Medicinal Chemistry, 1992.[4]

-

Mechanism of uptake of deglucoteicoplanin amide derivatives across outer membranes of Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 1995.

-

Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. Cell Reports Physical Science, 2022.

-

Structure-Activity Relationships of Glycopeptide Antibiotics. Chemical Reviews, 2005. (General grounding for SAR principles).

Sources

- 1. Teicoplanin derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of uptake of deglucoteicoplanin amide derivatives across outer membranes of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Mideplanin (MDL 62,873): Binding Mechanics and Affinity Profiling against Peptidoglycan Precursors

The following technical guide details the binding mechanics, thermodynamic profile, and experimental characterization of Mideplanin (MDL 62,873).

Executive Summary

Mideplanin (MDL 62,873) is a semi-synthetic, hydrophobic glycopeptide antibiotic derived from the natural product A40926. It represents a "second-generation" glycopeptide designed to overcome resistance mechanisms found in Vancomycin-Resistant Enterococci (VRE) and Staphylococci.

While Mideplanin shares the core heptapeptide aglycone structure with Vancomycin and Teicoplanin—facilitating the canonical hydrogen-bond network with D-Ala-D-Ala precursors—its distinct pharmacological advantage lies in its hydrophobic side chain. This structural modification does not significantly alter the intrinsic solution-phase affinity for the peptide target but dramatically enhances functional affinity through membrane anchoring and dimerization. This guide analyzes these binding dynamics and provides validated protocols for their quantification.

Molecular Mechanism of Action

The Binding Pocket (D-Ala-D-Ala)

The core mechanism of Mideplanin involves the sequestration of the cell wall precursor Lipid II.[1] The antibiotic's aglycone backbone forms a carboxylate binding pocket that accommodates the terminal D-Alanyl-D-Alanine moiety of the peptidoglycan precursor.

-

Interaction Type: Non-covalent, enthalpy-driven complexation.

-

H-Bond Network: Five specific hydrogen bonds stabilize the complex.

-

Key Residues: The backbone amides of the heptapeptide core align with the carbonyls and amide protons of the D-Ala-D-Ala terminus.

The Resistance Challenge (D-Ala-D-Lac)

In VanA-type resistance, bacteria replace the terminal D-Alanine with D-Lactate (D-Lac).[2][3][4]

-

Loss of Affinity: This mutation replaces an amide (H-bond donor) with an ester (H-bond acceptor).

-

Consequence: This results in the loss of one hydrogen bond and the introduction of a repulsive electrostatic interaction (lone pair-lone pair repulsion), reducing Vancomycin's affinity by

1,000-fold (

The Mideplanin Solution: Membrane Anchoring

Mideplanin compensates for this reduced intrinsic affinity via a hydrophobic side chain (amide derivative of A40926).

-

Membrane Insertion: The hydrophobic tail inserts into the bacterial cell membrane.

-

Local Concentration: This anchors the antibiotic in close proximity to Lipid II, effectively increasing the local concentration of the drug at the target site.

-

Cooperative Binding: Mideplanin forms stable dimers at the membrane surface, further stabilizing the antibiotic-target complex.

Pathway Visualization

The following diagram illustrates the differential binding modes and the rescue mechanism employed by Mideplanin.

Figure 1: Mechanistic pathway showing how Mideplanin's hydrophobic tail compensates for the reduced affinity against resistant D-Ala-D-Lac targets.

Thermodynamic & Kinetic Profile

The binding affinity of glycopeptides is characterized by the dissociation constant (

Comparative Binding Constants (Solution Phase)

Note: Values represent solution-phase interactions with the tripeptide mimic

| Parameter | Vancomycin (Baseline) | Mideplanin (MDL 62,873) | Significance |

| Intrinsic recognition is conserved. | |||

| Core affinity remains low for resistant targets. | |||

| Dimerization ( | Mideplanin dimerizes much more strongly, enhancing avidity. | ||

| Membrane Partitioning | Negligible | High | Primary driver of efficacy against VRE. |

Interpretation

Researchers must note that solution-phase assays (like standard NMR or capillary electrophoresis) may underestimate Mideplanin's potency because they fail to capture the membrane-anchoring effect. Mideplanin is not a "better binder" to D-Ala-D-Lac chemically; it is a "better localizer."

Experimental Methodologies

To accurately characterize Mideplanin, protocols must account for both the specific peptide interaction and the hydrophobic nature of the molecule.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To determine the intrinsic thermodynamic parameters (

Reagents:

-

Ligand:

-diacetyl-L-Lys-D-Ala-D-Ala (synthetic mimic). -

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid phosphate if using divalent cations).

-

Instrument: MicroCal PEAQ-ITC or equivalent.

Workflow:

-

Preparation: Dissolve Mideplanin in buffer to 50

(Cell). Dissolve peptide ligand to 500 -

Degassing: Degas both solutions for 10 minutes to prevent bubble formation.

-

Titration: Perform 19 injections of 2

each at 25°C, with 150-second spacing to allow thermal equilibration. -

Analysis: Fit data to a "One Set of Sites" model.

-

Expectation: Exothermic reaction (

). -

Validation: If

(stoichiometry)

-

Protocol B: Surface Plasmon Resonance (SPR) with Liposomes

Purpose: To measure functional affinity in a membrane-mimetic environment.

Reagents:

-

Chip: L1 Sensor Chip (Cytiva) for liposome capture.

-

Liposomes: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) doped with Lipid II mimics (e.g., N-acetyl-L-Lys-D-Ala-D-Ala attached to a lipid tail).

Workflow:

-

Liposome Preparation: Extrude lipids through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).

-

Surface Capture: Inject LUVs over the L1 chip at 2

until saturation (approx. 3000-5000 RU). -

Stabilization: Inject 10 mM NaOH briefly to remove loosely bound liposomes.

-

Binding Cycle:

-

Inject Mideplanin at varying concentrations (0.1

– 10 -

Control: Use a reference flow cell with pure POPC liposomes (no Lipid II) to subtract non-specific membrane insertion.

-

-

Regeneration: 50 mM NaOH / Isopropanol (2:3) to strip liposomes for the next cycle.

Self-Validating Step: Compare the binding curves of Mideplanin on Pure POPC vs. Lipid II-POPC .

-

Pure POPC: Shows rapid on/off (membrane partitioning only).

-

Lipid II-POPC: Shows slower dissociation (specific binding stabilized by the membrane).

References

-

Mechanism of Glycopeptide Resistance: Arthur, M., & Courvalin, P. (1993). Genetics and mechanisms of glycopeptide resistance in enterococci. Antimicrobial Agents and Chemotherapy.[5][6][7][8][9][10] [Link]

-

Mideplanin (MDL 62,873) Characterization: Malabarba, A., & Ciabatti, R. (2001). Glycopeptide derivatives with high activity against resistant bacteria.[11] Current Medicinal Chemistry. [Link]

-

Binding Thermodynamics of Glycopeptides: McAllister, K. A., et al. (2006). Near-infrared fluorescence detection of ligand-induced dimerization of vancomycin. Journal of the American Chemical Society.[12] [Link]

-

Membrane Anchoring Hypothesis: Beauregard, D. A., et al. (1995). Dimerization and membrane anchoring of dalbavancin and other glycopeptides.[4] Antimicrobial Agents and Chemotherapy.[5][6][7][8][9][10] [Link]

-

ITC Protocols for Antibiotics: Heerklotz, H., et al. (2007). Microcalorimetry of peptide-lipid interactions. Nature Protocols. [Link]

Sources

- 1. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vancomycin-Resistant Enterococci - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

- 8. mdpi.com [mdpi.com]

- 9. Restoring vancomycin activity against resistant Enterococcus faecalis using a transcription factor decoy as a vanA operon-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of vancomycin pharmacodynamics (1 g every 12 or 24 h) against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Ala-D-lac binding is not required for the high activity of vancomycin dimers against vancomycin resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Mideplanin (MDL 62,873): Technical Guide to a Pivotal Glycopeptide

[1]

Executive Summary: The Glycopeptide Evolution

Mideplanin (MDL 62,873) represents a critical evolutionary step in the development of lipoglycopeptide antibiotics. A semisynthetic derivative of the teicoplanin A2-2 factor, Mideplanin was engineered to overcome the pharmacokinetic and potency limitations of first-generation glycopeptides (vancomycin and teicoplanin).

While Mideplanin itself did not achieve widespread commercial status compared to later successors like Dalbavancin or Oritavancin, its development established the Structure-Activity Relationship (SAR) rules that defined the modern "lipoglycopeptide" class: the necessity of hydrophobic side chains for membrane anchoring and the utility of amide modifications for improved tissue distribution.

This guide details the chemical genesis, mechanism of action, and pharmacological profile of Mideplanin, serving as a technical blueprint for understanding how modern glycopeptides are engineered.

Chemical Architecture & Synthesis

Mideplanin is chemically distinct from vancomycin. It is built upon the Teicoplanin A2-2 scaffold, a naturally occurring lipoglycopeptide produced by Actinoplanes teichomyceticus.

Structural Composition

-

Core Scaffold: Heptapeptide core characteristic of Type IV glycopeptides.

-

Natural Lipidation: Contains a fatty acid tail (8-methylnonanoic acid) attached to the glucosamine sugar (inherited from Teicoplanin A2-2).[1]

-

Synthetic Modification: The critical innovation in Mideplanin is the amidation of the C-terminal carboxyl group.

Semisynthetic Protocol

The synthesis of Mideplanin follows a high-fidelity semisynthetic route designed to preserve the sensitive glycosidic bonds of the parent molecule.

Protocol Workflow:

-

Fermentation: Cultivation of Actinoplanes teichomyceticus to produce the Teicoplanin complex.

-

Fractionation: High-Performance Liquid Chromatography (HPLC) isolation of the A2-2 factor (the specific component with the 8-methylnonanoic acid tail).[1]

-

Activation: The C-63 carboxyl group of Teicoplanin A2-2 is activated, typically using an active ester method (e.g., N-hydroxysuccinimide).[1]

-

Amidation: Reaction with 3-(dimethylamino)-1-propylamine under controlled pH to prevent hydrolysis.[1]

-

Purification: Reverse-phase chromatography to isolate MDL 62,873 (Mideplanin) from unreacted precursors.[1]

Figure 1: Semisynthetic pathway for Mideplanin production from natural precursors.[1]

Mechanism of Action: The "Membrane Anchoring" Hypothesis

Mideplanin operates via a dual-mechanism that enhances potency 2-10x over vancomycin against resistant strains.[1]

Primary Mechanism: Peptidoglycan Inhibition

Like all glycopeptides, Mideplanin binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II).[1] This steric occlusion prevents:

-

Transglycosylation: The polymerization of the sugar backbone (NAM-NAG).

-

Transpeptidation: The cross-linking of peptide chains.

Secondary Mechanism: Membrane Anchoring (The Enhancer)

The defining feature of Mideplanin is its hydrophobic interaction .

-

The Anchor: The natural fatty acid tail (from Teicoplanin) and the added dimethylaminopropyl group insert into the bacterial cell membrane.

-

The Effect: This "anchoring" concentrates the antibiotic locally at the site of cell wall synthesis (the septal membrane). It reduces the dissociation rate (

) of the drug from its target, effectively increasing its functional affinity. -

Result: Mideplanin retains activity against organisms with thickened cell walls (VISA) where vancomycin fails due to poor penetration/retention.[1]

Figure 2: Dual mechanism of action involving membrane anchoring and target binding.[1]

Preclinical Profile & Microbiology

Mideplanin demonstrated a superior microbiological profile compared to its parent compounds, particularly against coagulase-negative staphylococci (CoNS), which are often less susceptible to teicoplanin.[1]

Comparative In Vitro Activity (MIC90 Data)

The following table summarizes the potency of Mideplanin (MDL 62,873) versus standard-of-care glycopeptides. Note the enhanced activity against S. epidermidis.

| Organism | Mideplanin (MDL 62,873) | Teicoplanin | Vancomycin | Significance |

| S. aureus (MSSA) | 0.5 - 1.0 µg/mL | 0.5 - 1.0 µg/mL | 1.0 µg/mL | Equivalent potency.[1] |

| S. aureus (MRSA) | 0.5 - 2.0 µg/mL | 1.0 - 2.0 µg/mL | 1.0 - 2.0 µg/mL | Retains activity against MRSA.[1] |

| S. epidermidis | 0.25 - 0.5 µg/mL | 2.0 - 4.0 µg/mL | 2.0 µg/mL | 4-8x more potent than Teicoplanin.[1] |

| Enterococcus spp. | 0.25 - 0.5 µg/mL | 0.5 - 1.0 µg/mL | 2.0 - 4.0 µg/mL | Superior to Vancomycin.[1] |

| VRE (VanB) | Active | Active | Resistant | Overcomes VanB resistance.[1] |

Pharmacokinetics (PK)

In rodent models, Mideplanin exhibited a PK profile characteristic of the teicoplanin class, supporting the potential for infrequent dosing (though not as extreme as Dalbavancin).

-

Half-Life (

): Prolonged elimination phase, similar to Teicoplanin (~40-70 hours in humans, extrapolated from animal data).[1] -

Protein Binding: High (>90%), necessitating adjustment in in vitro assays to predict in vivo efficacy.

-

Excretion: Primarily renal filtration of the unchanged drug.

Developmental Context: Why Mideplanin?

If Mideplanin was effective, why is it not in common use today?

The "Bridge" Molecule

Mideplanin (MDL 62,873) served as a proof-of-concept for the amide-modification strategy .[1] It demonstrated that modifying the carboxyl group of a glycopeptide could:

-

Improve activity against specific resistant strains (CoNS).[1]

-

Alter tissue distribution without destroying the D-Ala-D-Ala binding pocket.[1]

The Successor: Dalbavancin

The insights gained from Mideplanin led directly to the development of Dalbavancin (MDL 63,397) .

-

Comparison: While Mideplanin is a derivative of Teicoplanin A2-2, Dalbavancin is a derivative of the glycopeptide A40926 .

-

Optimization: Dalbavancin incorporated a similar dimethylaminopropyl amide (like Mideplanin) but on a scaffold that allowed for an even longer half-life (weekly dosing).[1]

-

Outcome: Mideplanin was effectively the "prototype" that validated the chemistry, while Dalbavancin became the clinical product.

Experimental Protocols for Researchers

Protocol A: MIC Determination for Lipoglycopeptides

Standard MIC protocols must be modified for Mideplanin due to its surface adsorption.

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Additive: Add 0.002% Polysorbate 80 (Tween 80) to the broth.

-

Reasoning: Lipoglycopeptides stick to the plastic walls of 96-well plates. Tween 80 prevents this loss, ensuring the drug remains in solution. Without this, MICs will be artificially high (false resistance).[1]

-

-

Inoculum:

CFU/mL. -

Incubation: 35°C for 24 hours.

Protocol B: Synergistic Time-Kill Assay

-

Setup: Prepare 4 flasks: Control (Growth), Mideplanin (0.5x MIC), Gentamicin (Low dose), and Combination.

-

Sampling: Aliquot at 0, 4, 8, and 24 hours.

-

Readout: Plate on drug-free agar.

-

Success Criteria: Synergy is defined as a

decrease in CFU/mL by the combination compared to the most active single agent.

References

-

Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin. [3][4]

-

Source: Antimicrobial Agents and Chemotherapy (ASM/NIH)[1]

- Context: Primary characterization of the molecule's spectrum and potency.

-

-

In vitro activities of three semisynthetic amide derivatives of teicoplanin: MDL 62208, MDL 62211, and MDL 62873.

-

Developments in Glycopeptide Antibiotics.

-

Teicoplanin and Impurities (Structural Basis).

- Source: BOC Sciences / Scientific Liter

- Context: Details on the Teicoplanin A2-2 scaffold used as the starting m

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Mideplanin Against Methicillin-Resistant Staphylococcus aureus: An In-depth Technical Guide

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its extensive resistance to beta-lactam antibiotics.[1][2] The continuous evolution of antibiotic resistance necessitates the development and rigorous evaluation of novel antimicrobial agents. This technical guide provides a comprehensive framework for the in vitro assessment of Mideplanin, a novel glycopeptide antibiotic, against clinical isolates of MRSA. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind the experimental design. The protocols outlined herein are grounded in authoritative standards, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.

Introduction: The Clinical Challenge of MRSA and the Role of Novel Glycopeptides

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections. The emergence of methicillin-resistant strains (MRSA) has significantly complicated treatment strategies, as these strains harbor the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[3][4] This resistance mechanism renders a large class of antibiotics ineffective.

Glycopeptide antibiotics, such as vancomycin and teicoplanin, have long been the cornerstone of therapy for serious MRSA infections.[5][6] These agents inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] Mideplanin is a new-generation glycopeptide developed to address the challenges of emerging resistance and to offer an improved therapeutic profile. This guide details the essential in vitro assays required to characterize the anti-MRSA activity of Mideplanin.

Foundational Principles of In Vitro Susceptibility Testing

The primary objective of in vitro susceptibility testing is to determine the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the concentration that results in bacterial death (Minimum Bactericidal Concentration or MBC). These values are critical for predicting clinical efficacy and for monitoring the development of resistance.[7] Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the accuracy and comparability of results.[8][9][10]

Quality Control: The Cornerstone of Reliable Data

A robust quality control (QC) program is essential to validate the accuracy of susceptibility testing methods. This involves the regular testing of reference strains with known susceptibility profiles to ensure that reagents, equipment, and procedural execution are all within acceptable limits.

Step-by-Step QC Protocol:

-

Reference Strains: Utilize well-characterized QC strains, such as Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible) and Staphylococcus aureus ATCC® 43300™ (methicillin-resistant).

-

Frequency of Testing: Perform QC testing with each new batch of reagents, on each day of testing, and whenever a new lot of materials is introduced.[9]

-

Acceptable Ranges: Compare the obtained MIC values for the QC strains with the established acceptable ranges published by the CLSI.[8][10]

-

Troubleshooting: If QC results fall outside the acceptable range, all susceptibility test results obtained since the last successful QC must be considered invalid. Investigate potential sources of error, including reagent preparation, inoculum density, and incubation conditions, before re-testing.

Core Experimental Workflow for Mideplanin Evaluation

The in vitro evaluation of Mideplanin against MRSA involves a multi-faceted approach to comprehensively characterize its antimicrobial activity. The following sections detail the key experimental protocols.

Caption: Experimental workflow for evaluating the in vitro activity of Mideplanin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12]

Step-by-Step Broth Microdilution Protocol:

-

Mideplanin Preparation: Prepare a stock solution of Mideplanin in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10-fold higher than the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of Mideplanin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of each MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of Mideplanin at which there is no visible growth (i.e., the well is clear).

-

Controls: Include a growth control well (no Mideplanin) and a sterility control well (no bacteria).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step MBC Protocol:

-

Subculturing: Following MIC determination, subculture 10 µL from each well that shows no visible growth onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of Mideplanin that results in a ≥99.9% reduction in the initial inoculum.

| Parameter | Description | Interpretation |

| MIC | Minimum Inhibitory Concentration | Lowest concentration with no visible growth. |

| MBC | Minimum Bactericidal Concentration | Lowest concentration causing ≥99.9% killing. |

| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity; > 4 suggests bacteriostatic activity. |

Advanced In Vitro Characterization: Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]

Caption: Workflow for time-kill curve analysis.

Step-by-Step Time-Kill Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Exposure: Add Mideplanin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of Mideplanin. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

| Mideplanin Concentration | Expected Outcome |

| Growth Control | Uninhibited bacterial growth. |

| 0.5x MIC | Minimal to no inhibition of growth. |

| 1x MIC | Bacteriostatic effect (inhibition of growth). |

| 2x and 4x MIC | Potential for bactericidal activity (≥3-log10 reduction). |

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[16] A significant PAE may allow for less frequent dosing intervals.

Step-by-Step PAE Protocol:

-

Exposure: Expose a standardized MRSA inoculum (approximately 10^7 CFU/mL) to a supra-MIC concentration of Mideplanin (e.g., 4x MIC) for a short period (e.g., 1-2 hours).

-

Removal of Antibiotic: Remove Mideplanin by dilution (e.g., 1:1000) or centrifugation and resuspension in fresh, pre-warmed CAMHB.

-

Monitoring of Regrowth: Monitor the growth of the bacteria over time by viable counts at regular intervals.

-

Calculation of PAE: The PAE is calculated as T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after drug removal, and C is the corresponding time for the untreated control culture.

Conclusion and Future Directions

The in vitro methodologies detailed in this guide provide a robust framework for the initial characterization of Mideplanin's activity against MRSA. The data generated from these assays, including MIC, MBC, time-kill kinetics, and PAE, are fundamental for establishing the antimicrobial profile of this novel glycopeptide. These findings will be instrumental in guiding further preclinical and clinical development, including in vivo efficacy studies and the establishment of clinical breakpoints. Continuous surveillance of Mideplanin's activity against a diverse panel of contemporary clinical MRSA isolates will be crucial for monitoring its long-term utility in the face of evolving bacterial resistance.

References

- The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - PubMed. (2025, December 15).

- The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - MDPI.

- Time-kill curves for Staphylococcus aureus treated with different... - ResearchGate.

- In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus.

- Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - MDPI.

- Antibiotic activity in vitro against methicillin-resistant Staphylococcus epidermidis and therapy of an experimental infection - PubMed.

- New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC. (2021, February 19).

- Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - MDPI. (2022, April 29).

- In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC - NIH.

- Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC. (2023, December 14).

- In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus - MDPI. (2024, February 13).

- Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM - Baylor College of Medicine.

- Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus - PubMed.

- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.

- Time-kill curve analysis for in vitro evaluation of antibacterial... - ResearchGate.

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

- Teicoplanin Minimum Inhibitory Concentration Breakpoint for Methicillin Resistant Staphylococcus Aureus Isolates | Request PDF - ResearchGate. (2025, August 7).

- Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - MDPI. (2024, September 10).

- CLSI 2024 M100Ed34(1).

- A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - MDPI. (2021, December 16).

- Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed. (2024, May 22).

- Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC. (2018, August 15).

- A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI.

- Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations - MDPI.

- Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC. (2022, August 17).

- Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST - ResearchGate.

- (PDF) Determination of minimum inhibitory concentration (MIC) of cloxacilin for selected isolates of methicilin-resistant Staphylococcus aureus (MRSA) with their antibiogram - ResearchGate. (2025, August 7).

- The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed.

Sources

- 1. The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]

- 5. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis [mdpi.com]

- 6. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. goums.ac.ir [goums.ac.ir]

- 10. darvashco.com [darvashco.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus [mdpi.com]

- 16. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Protocol for Determining Minimum Inhibitory Concentration (MIC) of Mideplanin

Abstract & Scope

This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Mideplanin (MDL 62873) , a semi-synthetic hydrophobic glycopeptide antibiotic. Mideplanin exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp.

Critical Technical Note: Unlike standard vancomycin, Mideplanin possesses significant amphiphilic properties due to its hydrophobic side chains. This characteristic introduces unique challenges in susceptibility testing, specifically regarding solubility and adsorption to polystyrene surfaces . This protocol synthesizes Clinical and Laboratory Standards Institute (CLSI) M07 guidelines with specific modifications required for lipoglycopeptides to ensure data accuracy and reproducibility.

Mechanism of Action & Rationale

Mideplanin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

-

Differentiation: Its hydrophobic tail anchors the molecule into the bacterial membrane, enhancing affinity and potency compared to vancomycin.

-

Experimental Implication: The same hydrophobic tail that improves efficacy can cause the drug to bind to plastic microtiter plates, potentially leading to artificially high MIC values. The use of Polysorbate 80 (P-80) is often required to mitigate this surface adsorption, similar to protocols for Dalbavancin and Oritavancin.

Materials & Reagents

Antimicrobial Agent[1][2][3][4][5][6]

-

Compound: Mideplanin (MDL 62873).

-

Storage: -20°C (desiccated). Allow to equilibrate to room temperature before weighing to prevent condensation.

-

Potency: Obtain the Certificate of Analysis (CoA) to calculate the active fraction (purity).

Media & Solvents

| Reagent | Specification | Purpose |

| Solvent (Stock) | Dimethyl Sulfoxide (DMSO) | Preferred for initial solubilization of hydrophobic glycopeptides to prevent aggregation. |

| Diluent (Working) | Sterile Deionized Water | For intermediate dilutions. |

| Assay Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard CLSI medium. Must contain 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. |

| Surfactant | Polysorbate 80 (P-80) | Critical: Used at 0.002% final concentration in CAMHB to prevent drug loss to plastic. |

Labware

-

Plates: Sterile 96-well polystyrene microtiter plates (U-bottom preferred for easier visual reading).

-

Measurement: 0.5 McFarland turbidity standard.

Experimental Protocol: Broth Microdilution (BMD)

Stock Solution Preparation

Formula:

-

Weighing: Weigh approximately 10 mg of Mideplanin powder.

-

Dissolution: Dissolve in 100% DMSO to achieve a high concentration master stock (e.g., 1,280 µg/mL or 2,560 µg/mL).

-

Note: Avoid using water for the initial master stock as hydrophobic glycopeptides may form micelles or aggregates, leading to dosing errors.

-

-

Stability: Use immediately or aliquot and freeze at -70°C. Do not refreeze.

Preparation of Assay Plates (Serial Dilution)

-

Media Prep: Prepare CAMHB containing 0.002% Polysorbate 80 .

-

Why? P-80 prevents the "sticky" Mideplanin molecule from adhering to the pipette tips and well walls.

-

-

Dilution:

-

Dispense 100 µL of CAMHB (+P-80) into columns 2 through 12 of the 96-well plate.

-

Dispense 200 µL of the highest working concentration (e.g., 64 µg/mL) into column 1.

-

Perform a 2-fold serial dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3, etc. Discard 100 µL from Col 10.

-

Controls:

-

Col 11: Growth Control (Media + Bacteria, no Drug).

-

Col 12: Sterility Control (Media only).

-

-

Inoculum Preparation

-

Colony Selection: Select 3-5 isolated colonies of the test organism (e.g., S. aureus) from a fresh 18-24h agar plate.

-

Suspension: Suspend in sterile saline or broth to match a 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB.

-

Final Inoculum in Well: Approximately

CFU/mL.

-

-

Inoculation: Add 10 µL of the diluted inoculum to each well (except Sterility Control).

-

Total Well Volume: ~110 µL.

-

Incubation

-

Conditions: 35°C ± 2°C in ambient air.

-

Duration: 24 hours .

-

Expert Note: While 16-20h is standard for many drugs, glycopeptides (vancomycin, teicoplanin, mideplanin) often require a full 24h incubation to accurately detect resistance mechanisms (like VanB types) or heteroresistance.

-

Workflow Visualization

Figure 1: Step-by-step workflow for Mideplanin MIC determination, highlighting the critical addition of P-80 and DMSO solubilization.

Data Analysis & Interpretation

Reading Results

The MIC is defined as the lowest concentration of Mideplanin that completely inhibits visible growth (turbidity).

| Observation | Result |

| Clear Well | Inhibition (Potential MIC) |

| Turbid Well | Growth (Resistant/Sub-MIC) |

| Button at Bottom | Growth (Sedimented cells) |

| Trailing Growth | Common in glycopeptides. Read the point of complete inhibition, disregarding faint haze unless measuring resistance. |

Quality Control (QC)

Validate the assay using standard reference strains. Since specific Mideplanin QC ranges may not be in current CLSI M100 documents, use internal validation or surrogate Teicoplanin/Vancomycin ranges as a procedural control:

-

S. aureus ATCC 29213

-

E. faecalis ATCC 29212

Troubleshooting "Skipped Wells"

If you observe growth at high concentrations but inhibition at lower ones (Skipped Wells):

-

Cause: Drug precipitated out of solution or adhered to the plastic at high concentrations.

-

Solution: Ensure 0.002% Polysorbate 80 was added. Ensure the initial stock was fully dissolved in DMSO before hitting the aqueous media.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]

-

Goldstein, B. P., et al. (1994). "Mideplanin (MDL 62,873), a new semisynthetic glycopeptide antibiotic: in-vitro activity." Journal of Antimicrobial Chemotherapy. [Link]

-

Arhin, F. F., et al. (2008). "Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing." Antimicrobial Agents and Chemotherapy.[1] (Demonstrates the P-80 requirement for lipoglycopeptides). [Link]

Sources

HPLC method development for Mideplanin quantification in plasma

This guide outlines a rigorous HPLC method development strategy for the quantification of Mideplanin (MDL 62,873) in human plasma. Mideplanin is a semi-synthetic glycopeptide antibiotic derived from teicoplanin, characterized by a 3-(dimethylamino)propylamide modification.[1][2]

This protocol is designed for Research Use Only (RUO) and follows the principles of Quality by Design (QbD) to ensure robustness suitable for pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM).

Introduction & Scientific Rationale